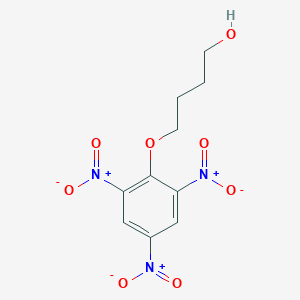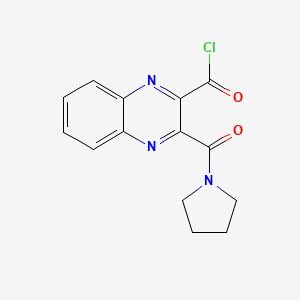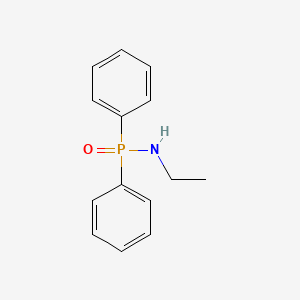
4-(2,4,6-Trinitrophenoxy)butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,6-Trinitrophenoxy)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 2,4,6-trinitrophenoxy group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenoxy)butan-1-OL typically involves the nitration of phenol to form 2,4,6-trinitrophenol (picric acid), followed by the etherification of the trinitrophenol with 4-bromobutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,6-Trinitrophenoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-Trinitrophenoxy)butanal or 4-(2,4,6-Trinitrophenoxy)butanoic acid.
Reduction: Formation of 4-(2,4,6-Triaminophenoxy)butan-1-OL.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4,6-Trinitrophenoxy)butan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals, including explosives and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2,4,6-Trinitrophenoxy)butan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the butanol backbone.
4-Nitrophenol: Contains a single nitro group and a phenol moiety.
Butan-1-ol: A simple alcohol with a butanol backbone but no nitro groups.
Uniqueness
4-(2,4,6-Trinitrophenoxy)butan-1-OL is unique due to the combination of its trinitrophenoxy group and butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for forming hydrogen bonds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63018-29-1 |
|---|---|
Fórmula molecular |
C10H11N3O8 |
Peso molecular |
301.21 g/mol |
Nombre IUPAC |
4-(2,4,6-trinitrophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H11N3O8/c14-3-1-2-4-21-10-8(12(17)18)5-7(11(15)16)6-9(10)13(19)20/h5-6,14H,1-4H2 |
Clave InChI |
NRZBGBMKRWJIPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)



![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
